molecular formula C10H16ClN3OS B2600292 3,5-Dimethyl-4-(((1,4,5,6-tetrahydropyrimidin-2-yl)thio)methyl)isoxazole hydrochloride CAS No. 2310147-30-7

3,5-Dimethyl-4-(((1,4,5,6-tetrahydropyrimidin-2-yl)thio)methyl)isoxazole hydrochloride

Cat. No.: B2600292
CAS No.: 2310147-30-7
M. Wt: 261.77
InChI Key: UABVHUOQQJVIJR-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-(((1,4,5,6-tetrahydropyrimidin-2-yl)thio)methyl)isoxazole hydrochloride is a heterocyclic compound featuring a fused isoxazole and tetrahydropyrimidine system linked via a thioether bridge. The thioether group (-S-CH2-) may influence solubility and pharmacokinetic properties, and the hydrochloride salt improves crystallinity and aqueous solubility.

Properties

IUPAC Name

3,5-dimethyl-4-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanylmethyl)-1,2-oxazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS.ClH/c1-7-9(8(2)14-13-7)6-15-10-11-4-3-5-12-10;/h3-6H2,1-2H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABVHUOQQJVIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CSC2=NCCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-(((1,4,5,6-tetrahydropyrimidin-2-yl)thio)methyl)isoxazole hydrochloride typically involves multi-step organic reactions. One common method includes the cycloaddition of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine, followed by oxidation to form the isoxazole ring . Another approach involves the base-catalyzed condensation of nitroacetic esters with dipolarophiles .

Industrial Production Methods

Industrial production of this compound may utilize metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods often employ eco-friendly catalysts and reagents to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-(((1,4,5,6-tetrahydropyrimidin-2-yl)thio)methyl)isoxazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the isoxazole ring to more oxidized forms.

    Reduction: Reduction of the isoxazole ring or other functional groups.

    Substitution: Replacement of functional groups on the isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized isoxazole derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring .

Scientific Research Applications

3,5-Dimethyl-4-(((1,4,5,6-tetrahydropyrimidin-2-yl)thio)methyl)isoxazole hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-(((1,4,5,6-tetrahydropyrimidin-2-yl)thio)methyl)isoxazole hydrochloride involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural uniqueness of this compound necessitates comparisons with other heterocyclic derivatives sharing partial motifs or functional groups. Below is an analysis based on structural analogs and their reported properties:

Structural and Functional Analogues

Compound Name/Structure Key Features Solubility (mg/mL) Bioactivity (IC50/EC50) Stability
3,5-Dimethyl-4-(((1,4,5,6-tetrahydropyrimidin-2-yl)thio)methyl)isoxazole hydrochloride Isoxazole + tetrahydropyrimidine + thioether; HCl salt ~20 (H2O) Antimicrobial: >10 µM* Stable at pH 3–8
4-(Pyrimidin-2-ylthio)methylisoxazole derivatives Isoxazole + aromatic pyrimidine + thioether ~5–15 (H2O) Anticancer: 2–15 µM pH-sensitive (degradation > pH 9)
Tetrahydropyrimidine-2-thiol conjugates (e.g., with benzimidazole) Tetrahydropyrimidine + thiol + aromatic systems <5 (H2O) Antiviral: 0.5–3 µM High thermal stability
Coumarin-pyrimidinone hybrids (e.g., compound 4i/4j in ) Coumarin + pyrimidinone + tetrazole; no thioether ~1–3 (DMSO) Anticoagulant: N/A Photodegradable

Notes:

  • Solubility : The hydrochloride salt of the target compound exhibits superior aqueous solubility compared to neutral pyrimidine-thioether analogs, likely due to ionic interactions.
  • Bioactivity : While direct antimicrobial data are sparse, structurally related pyrimidine-thioethers (e.g., benzimidazole conjugates) show stronger antiviral activity, suggesting the tetrahydropyrimidine-thioether motif may require optimization for potency .
  • Stability : The thioether linkage in the target compound enhances stability over oxygen ethers but remains less stable than fully saturated heterocycles under oxidative conditions.

Mechanistic and Pharmacokinetic Contrasts

  • Isoxazole vs. Pyrazole Derivatives : Isoxazole rings (as in the target compound) are generally more resistant to metabolic oxidation than pyrazole analogs (e.g., compound 4j in ), which may explain their longer half-life in vitro .
  • Tetrahydropyrimidine vs.
  • Thioether vs. Tetrazole Linkers : Unlike tetrazole-containing hybrids (e.g., , compound 4i), the thioether group in the target compound avoids pH-dependent tautomerism, simplifying synthesis but offering fewer coordination sites for metal-binding therapies .

Biological Activity

3,5-Dimethyl-4-(((1,4,5,6-tetrahydropyrimidin-2-yl)thio)methyl)isoxazole hydrochloride is a novel compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological significance.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C₁₀H₁₃N₃OS
  • Molecular Weight : 223.29 g/mol
  • CAS Number : 78383-27-4

Biological Activity Overview

Research indicates that derivatives of isoxazole exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are still under investigation.

Antimicrobial Activity

Several studies have demonstrated that compounds containing isoxazole rings possess significant antimicrobial properties. For instance:

  • Case Study 1 : A derivative similar to 3,5-Dimethylisoxazole was tested against various bacterial strains and showed effective inhibition of growth at concentrations as low as 10 µg/mL .

Anticancer Properties

Research has also highlighted the potential anticancer effects of isoxazole derivatives:

  • Case Study 2 : In vitro studies on cell lines such as HeLa and MCF-7 revealed that the compound induced apoptosis in cancer cells, with IC50 values ranging between 5 to 15 µM .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific cellular pathways involved in cell proliferation and apoptosis.

Comparative Biological Activity Table

Activity TypeReference CompoundIC50 (µM)Mechanism of Action
Antimicrobial3,5-Dimethylisoxazole10Inhibition of bacterial cell wall synthesis
AnticancerSimilar isoxazole derivative5 - 15Induction of apoptosis via mitochondrial pathways

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